

# Application Notes and Protocols: Antimony(III) Oxide as a Flame Retardant

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## Compound of Interest

Compound Name: Antimony(3+)

Cat. No.: B1217841

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## Introduction

Antimony(III) oxide ( $\text{Sb}_2\text{O}_3$ ), a fine white powder, is a highly effective synergistic flame retardant.[1] While not flammable on its own, its true potential is realized when combined with halogenated compounds, primarily those containing bromine or chlorine.[2] This synergistic relationship dramatically enhances the fire resistance of a wide range of polymers and is crucial for meeting stringent fire safety standards in numerous industries, including electronics, construction, automotive, and textiles.[2][3]

The primary function of Antimony(III) oxide is to amplify the flame-retardant properties of halogenated materials, allowing for lower concentrations of the primary retardant to achieve the desired level of fire resistance.[4] This is not only cost-effective but can also help in preserving the mechanical properties of the host polymer, which can sometimes be compromised by high loadings of flame retardants.[5]

## Mechanism of Action

The flame retardant action of the Antimony(III) oxide-halogen system is a two-fold process, occurring in both the gas phase and the condensed (solid) phase of a fire.

### 1. Gas Phase: Radical Scavenging



During combustion, the polymer heats up and begins to decompose, releasing flammable volatile gases. These gases fuel the fire through a series of free radical chain reactions. The synergistic action of  $\text{Sb}_2\text{O}_3$  with a halogenated flame retardant interrupts this cycle.

When exposed to the heat of a fire, the halogenated compound decomposes to produce hydrogen halides ( $\text{HX}$ , where X is a halogen).[6] These hydrogen halides then react with Antimony(III) oxide to form volatile antimony halides ( $\text{SbX}_3$ ) and antimony oxyhalides ( $\text{SbOX}$ ). [4][6]

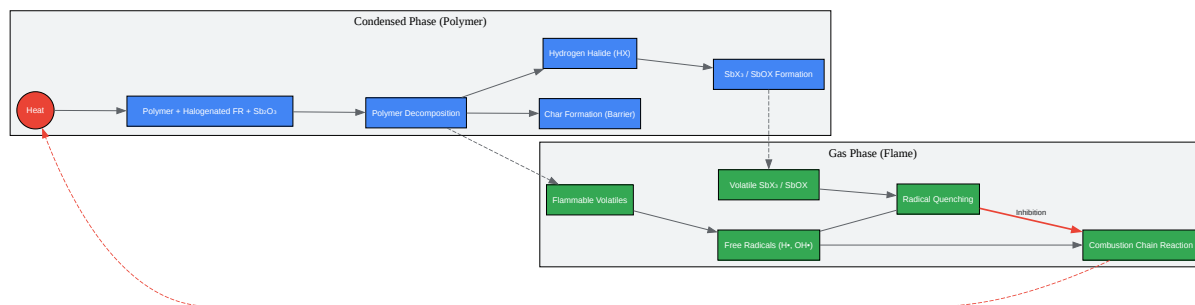
These antimony compounds are potent radical scavengers.[2] They are released into the gas phase where they actively trap the high-energy free radicals (such as  $\text{H}\cdot$  and  $\text{OH}\cdot$ ) that propagate the flame, effectively quenching the fire.[2]

## 2. Condensed Phase: Char Formation

In the solid phase, Antimony(III) oxide promotes the formation of a stable, carbonaceous char layer on the surface of the polymer.[7] This char layer acts as an insulating barrier, shielding the underlying material from the heat of the flame and limiting the supply of oxygen necessary for combustion.[2] This process slows down the rate of polymer decomposition, further reducing the fuel supply to the fire.

## Signaling Pathway Diagram





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Caption: Mechanism of Antimony(III) oxide as a synergistic flame retardant.

## Applications

Antimony(III) oxide is utilized in a variety of polymers to enhance their fire resistance. Common applications include:

- Plastics and Polymers:
  - Polyvinyl Chloride (PVC): Used in wire and cable insulation, flooring, and pipes.[8][9]
  - Polypropylene (PP): Found in automotive parts, furniture, and textiles.[10]



- Acrylonitrile Butadiene Styrene (ABS): Commonly used for electronic housings and consumer goods.
- Polybutylene Terephthalate (PBT): Utilized in electrical and electronic components.[7]
- Textiles: Incorporated into fire-resistant fabrics for upholstery, protective clothing, and industrial applications.
- Coatings and Adhesives: Added to paints and adhesives to provide a fire-retardant layer.
- Rubber: Used in the manufacturing of fire-resistant rubber products.

## Data Presentation

The effectiveness of Antimony(III) oxide as a flame retardant is quantified through various standardized tests. The following tables summarize representative data for different polymer systems.

Table 1: Flame Retardant Performance of Antimony(III) Oxide in Polypropylene (PP)

Formulation (wt%)	Limiting Oxygen Index (LOI) (%)	UL 94 Rating (3.2 mm)
PP + 23% IFR	27.8	-
PP + 23% IFR + 2% Sb <sub>2</sub> O <sub>3</sub>	36.6	V-0

\*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate/Pentaerythritol)[10]

Table 2: Flame Retardant Performance of Antimony(III) Oxide in Acrylonitrile Butadiene Styrene (ABS)



Formulation	Limiting Oxygen Index (LOI) (%)	UL 94 Rating
ABS (unfilled)	~18-20	HB
ABS + 10% Brominated FR + 2:1 mass ratio with Sb <sub>2</sub> O <sub>3</sub>	>28	V-0
ABS + 8-12% Bromine/Antimony FR + 0.5-0.8% Mg(OH) <sub>2</sub> + 7% CPE	31.2	V-0

Table 3: Flame Retardant Performance of Antimony(III) Oxide in Polyvinyl Chloride (PVC)

Formulation (phr*)	Limiting Oxygen Index (LOI) (%)
Flexible PVC (plasticized)	~25
Flexible PVC + 5-10 phr Sb <sub>2</sub> O <sub>3</sub>	Increase of 3-5 points
Flexible PVC with ZHS** (15 phr)	31.6
Flexible PVC with ATO (15 phr)	Lower than ZHS
Flexible PVC with ATO + ZHS (15 phr)	40.4

\*phr: parts per hundred resin \*\*ZHS: Zinc Hydroxystannate[\[3\]](#)

Table 4: Cone Calorimetry Data for Polybutylene Terephthalate (PBT) with Nano-Sb<sub>2</sub>O<sub>3</sub>



Formulation (wt%)	Peak Heat Release Rate (pHRR) (kW/m <sup>2</sup> )	Total Heat Release (THR) (MJ/m <sup>2</sup> )
PBT (neat)	917.5	110.4
PBT + 15% BEO	450.2	85.7
PBT + 15% BEO + 1% nano-Sb <sub>2</sub> O <sub>3</sub>	390.6	75.3
PBT + 15% BEO* + 3% nano-Sb <sub>2</sub> O <sub>3</sub>	298.4	68.9
PBT + 15% BEO* + 5% nano-Sb <sub>2</sub> O <sub>3</sub>	224.5	62.1

\*BEO: Brominated Epoxy Resin<sup>[7]</sup>

## Experimental Protocols

### Preparation of Flame-Retardant Polymer Composites

A common method for incorporating Antimony(III) oxide and a halogenated flame retardant into a polymer matrix is through melt compounding, often using a twin-screw extruder.

Materials and Equipment:

- Polymer resin (e.g., PP, ABS, PVC)
- Antimony(III) oxide (Sb<sub>2</sub>O<sub>3</sub>) powder
- Halogenated flame retardant (e.g., Decabromodiphenyl ether - DBDPE)
- Co-rotating twin-screw extruder
- Strand pelletizer
- Injection molding machine or compression press for sample preparation

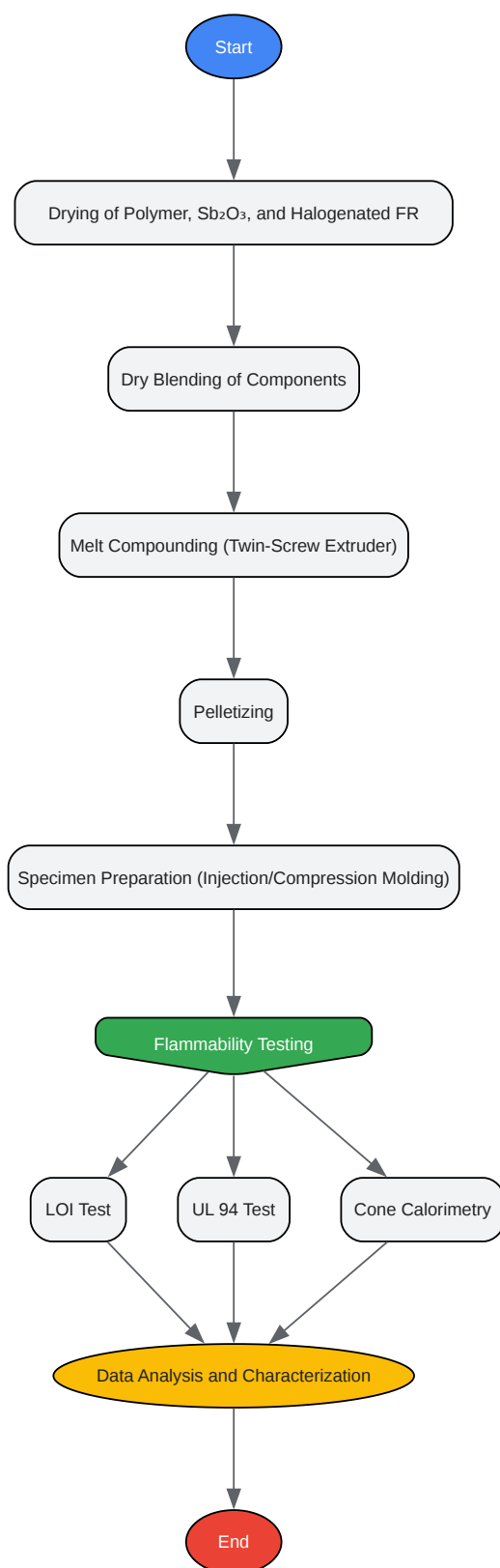
Procedure:



- **Drying:** Dry the polymer resin,  $\text{Sb}_2\text{O}_3$ , and halogenated flame retardant in an oven at a temperature appropriate for the specific polymer to remove any moisture.
- **Premixing:** Thoroughly dry-blend the polymer resin,  $\text{Sb}_2\text{O}_3$ , and the halogenated flame retardant in the desired weight ratios.
- **Melt Compounding:**
  - Set the temperature profile of the twin-screw extruder according to the processing parameters of the polymer.
  - Feed the premixed blend into the extruder hopper.
  - The rotating screws will melt, mix, and homogenize the components.
- **Pelletizing:** The molten polymer strand exiting the extruder die is cooled in a water bath and then cut into pellets using a strand pelletizer.
- **Sample Preparation:**
  - Dry the compounded pellets.
  - Use an injection molding machine or a compression press to prepare test specimens of the required dimensions for the various flammability tests.

## Experimental Workflow Diagram





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